molecular formula C19H14O9 B12760303 ar,ar'-Dimethyl 4,4'-carbonyldiphthalate CAS No. 36928-64-0

ar,ar'-Dimethyl 4,4'-carbonyldiphthalate

Cat. No.: B12760303
CAS No.: 36928-64-0
M. Wt: 386.3 g/mol
InChI Key: ZCDIDXLJWKRUGC-UHFFFAOYSA-N
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Description

ar,ar’-Dimethyl 4,4’-carbonyldiphthalate: is an organic compound with the molecular formula C19H14O9 and a molecular weight of 386.30906 g/mol . It is known for its applications in various scientific fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate typically involves the reaction of dimethyl terephthalate with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: ar,ar’-Dimethyl 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include oxidation-reduction cycles and nucleophilic substitution mechanisms .

Comparison with Similar Compounds

  • Dimethyl terephthalate
  • Dimethyl isophthalate
  • Dimethyl phthalate

Comparison: ar,ar’-Dimethyl 4,4’-carbonyldiphthalate is unique due to its specific structural features, which confer distinct chemical reactivity and physical properties. Compared to dimethyl terephthalate and dimethyl isophthalate, it exhibits higher thermal stability and different solubility characteristics. These properties make it particularly valuable in the synthesis of high-performance polymers and advanced materials .

Properties

CAS No.

36928-64-0

Molecular Formula

C19H14O9

Molecular Weight

386.3 g/mol

IUPAC Name

5-(3-carboxy-4-methoxycarbonylbenzoyl)-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C19H14O9/c1-27-18(25)11-5-3-9(7-13(11)16(21)22)15(20)10-4-6-12(19(26)28-2)14(8-10)17(23)24/h3-8H,1-2H3,(H,21,22)(H,23,24)

InChI Key

ZCDIDXLJWKRUGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)OC)C(=O)O)C(=O)O

Origin of Product

United States

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